Desmethylnortriptyline Hydrochloride

Anticholinergic activity Tricyclic antidepressant metabolites Muscarinic receptor antagonism

Researchers conducting TDM of nortriptyline/amitriptyline require compound-specific desmethylnortriptyline reference material-generic substitution compromises assay accuracy due to distinct chromatographic retention and anticholinergic profiles. • Enables accurate LC-MS/MS & GC-MS quantification for TDM dose optimization. • Composite CYP2C19/CYP2D6 biomarker for pharmacogenomic studies; 10-hydroxynortriptyline captures only CYP2D6. • Reduced muscarinic activity vs. nortriptyline aids dissection of monoamine transporter vs. anticholinergic effects. Supplied at ≥95% purity with full characterization. For research and analytical use only.

Molecular Formula C18H20ClN
Molecular Weight 285.8 g/mol
CAS No. 25887-71-2
Cat. No. B6595412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylnortriptyline Hydrochloride
CAS25887-71-2
Molecular FormulaC18H20ClN
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31.Cl
InChIInChI=1S/C18H19N.ClH/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18;/h1-4,6-10H,5,11-13,19H2;1H
InChIKeyZNWIJGWRFQGTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylnortriptyline Hydrochloride: Active TCA Metabolite


Desmethylnortriptyline Hydrochloride (CAS 25887-71-2) is the N-desmethyl metabolite of the tricyclic antidepressant (TCA) nortriptyline, and is also formed as a secondary metabolite of amitriptyline [1]. It is a secondary amine TCA that retains pharmacological activity at monoamine transporters and muscarinic acetylcholine receptors. As an analytical reference standard, it is primarily used in therapeutic drug monitoring (TDM) and pharmacokinetic studies of nortriptyline and amitriptyline metabolism [2].

Analytical reference standard for nortriptyline/amitriptyline metabolism research
Distinct chromatographic identity from parent TCAs and hydroxylated metabolites
Dual-enzyme (CYP2C19/CYP2D6) metabolite for pharmacogenomic and DDI studies

Substitution Limitations for Desmethylnortriptyline Hydrochloride


In scientific and analytical applications, Desmethylnortriptyline Hydrochloride cannot be generically substituted with nortriptyline hydrochloride or other TCA metabolites due to its distinct pharmacological profile and unique metabolic position. Although it shares the secondary amine structure with nortriptyline, desmethylnortriptyline demonstrates a different anticholinergic activity profile that directly impacts assay interpretation and method validation [1]. Furthermore, its formation is catalyzed by CYP2C19 in addition to CYP2D6, distinguishing its pharmacokinetic behavior from the primary 10-hydroxylation pathway of nortriptyline and carrying specific implications for pharmacogenomic studies [2]. The evidence below quantifies these critical differences that necessitate compound-specific procurement.

Anticholinergic profile Reported reduced anticholinergic activity relative to nortriptyline may shift assay interpretation where muscarinic receptor effects are relevant.
Metabolic pathway Formation via CYP2C19 in addition to CYP2D6 distinguishes pharmacokinetic behavior from the major 10-hydroxylation route of nortriptyline; 10-hydroxynortriptyline cannot substitute.
Chromatographic identity Requires a compound-specific reference standard; nortriptyline reference material does not provide equivalent calibration for desmethylnortriptyline quantification.

Comparative Evidence: Desmethylnortriptyline vs. Nortriptyline and Amitriptyline


Reduced Anticholinergic Activity vs. Parent TCAs

Desmethylnortriptyline, along with other hydroxylated metabolites of amitriptyline and nortriptyline, demonstrates reduced anticholinergic activity compared to the parent compounds amitriptyline and nortriptyline in the guinea-pig ileum in vitro assay [1]. The study reports that all tested metabolites exhibit lower antagonism at muscarinic acetylcholine receptors than either amitriptyline or nortriptyline [1]. This reduced anticholinergic profile distinguishes desmethylnortriptyline from nortriptyline in experimental systems where muscarinic receptor-mediated effects may confound interpretation of monoamine transporter pharmacology.

Reduced anticholinergic activity
Head-to-head
Less anticholinergic than both amitriptyline and nortriptyline in guinea-pig ileum assay (qualitative)
Supports isolation of monoamine transporter effects without muscarinic receptor confounding
No IC50 values provided; qualitative comparison only
Anticholinergic activity Tricyclic antidepressant metabolites Muscarinic receptor antagonism

CYP2C19-Mediated N-Demethylation vs. 10-Hydroxylation

Desmethylnortriptyline is formed from nortriptyline via N-demethylation catalyzed by both CYP2C19 and CYP2D6 enzymes [1]. This dual-enzyme metabolic pathway differs fundamentally from the primary metabolic route of nortriptyline, which undergoes CYP2D6-mediated 10-hydroxylation to form E-10-hydroxynortriptyline as the major metabolite [2]. The involvement of CYP2C19 in desmethylnortriptyline formation makes its plasma concentration a distinct biomarker that reflects the activity of both polymorphic enzymes, whereas 10-hydroxynortriptyline levels primarily reflect CYP2D6 activity alone [1].

CYP2C19-mediated N-demethylation
Context-dependent
Formed via N-demethylation by CYP2C19 and CYP2D6; nortriptyline major pathway is CYP2D6 10-hydroxylation
Distinct pharmacogenomic probe for combined CYP2C19/CYP2D6 activity, not captured by 10-hydroxynortriptyline
Human liver microsomes and recombinant enzymes; cross-study comparison
Cytochrome P450 metabolism CYP2C19 CYP2D6 Pharmacogenomics

Chromatographic Separation from Nortriptyline and Metabolites

Desmethylnortriptyline can be chromatographically resolved from nortriptyline and other TCA metabolites in validated analytical methods, establishing its distinct analytical identity. In high-performance liquid chromatographic methods developed for the assay of amitriptyline and its metabolites, desmethylnortriptyline is separated from nortriptyline, amitriptyline, amitriptyline N-oxide, and E/Z isomers of 10-hydroxyamitriptyline and 10-hydroxynortriptyline in plasma and brain tissue [1]. Similarly, gas chromatography-mass spectrometry (GC-MS) methods utilizing heptafluorobutyranide derivatization achieve quantitative determination of both nortriptyline and desmethylnortriptyline in human plasma within a single analytical run of less than five minutes [2].

Chromatographic separation
Method context
Baseline resolution from nortriptyline, amitriptyline, and hydroxylated metabolites by HPLC and GC-MS (<5 min run)
Requires discrete reference standard for research TDM assay calibration; nortriptyline cannot serve as surrogate
Validated in human plasma; heptafluorobutyranide derivatization for GC-MS
HPLC GC-MS Therapeutic drug monitoring Reference standard

Desmethylnortriptyline Hydrochloride: Key Applications


Therapeutic Drug Monitoring Assay Calibration

Desmethylnortriptyline hydrochloride is an essential analytical reference standard for calibrating and validating LC-MS/MS and GC-MS assays used in clinical TDM of patients receiving nortriptyline or amitriptyline. Its distinct chromatographic retention time relative to nortriptyline and hydroxylated metabolites [1] necessitates a compound-specific standard to ensure accurate quantification of desmethylnortriptyline plasma levels. Given the narrow therapeutic index of TCAs, precise measurement of all active metabolites is critical for dose optimization and toxicity avoidance.

CYP2C19 and CYP2D6 Phenotyping Studies

Because desmethylnortriptyline formation depends on both CYP2C19 and CYP2D6 activity [1], its plasma concentration serves as a composite biomarker for the functional status of these two polymorphic enzymes. Research protocols investigating the impact of CYP2C19 and CYP2D6 genetic variants on TCA metabolism require desmethylnortriptyline as a distinct analytical target; substitution with 10-hydroxynortriptyline would only capture CYP2D6-mediated metabolism, providing an incomplete pharmacogenomic picture.

In Vitro Assays with Reduced Anticholinergic Confounding

For receptor binding and functional assays where muscarinic receptor activation or antagonism may interfere with the measurement of noradrenergic or serotonergic effects, desmethylnortriptyline offers a pharmacological profile with reduced anticholinergic activity compared to nortriptyline and amitriptyline [1]. This property makes desmethylnortriptyline hydrochloride a valuable tool compound for dissecting the relative contributions of monoamine transporter inhibition versus muscarinic receptor blockade in experimental systems.

Metabolic Pathway Elucidation in DDI Studies

In preclinical and clinical drug-drug interaction studies evaluating CYP2C19 or CYP2D6 inhibitors, desmethylnortriptyline serves as a pathway-specific metabolite marker. Monitoring desmethylnortriptyline formation alongside 10-hydroxynortriptyline allows researchers to discriminate between inhibition of CYP2C19 (which reduces desmethylnortriptyline but spares 10-hydroxylation) and inhibition of CYP2D6 (which affects both pathways) [1]. This differential diagnostic capacity requires the use of authentic desmethylnortriptyline reference material.

Application
Selection Property
Validation Focus
Research TDM assay calibration
Metabolite-specific chromatographic resolution
Accuracy in human plasma research matrices
CYP2C19/CYP2D6 phenotyping studies
Dual-enzyme metabolic pathway probe
Pharmacogenomic correlation with enzyme activity
In vitro receptor pharmacology assays
Reduced muscarinic receptor confounding
Monoamine transporter endpoint isolation
Drug-drug interaction metabolic studies
Pathway-specific metabolite marker
CYP isoform inhibition discrimination

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